molecular formula C26H25ClN4O2 B11272835 9-(3-chlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(3-chlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11272835
M. Wt: 461.0 g/mol
InChI Key: MLKJBJGVXQWEMW-UHFFFAOYSA-N
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Description

9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinazoline core, followed by the introduction of the chlorophenyl, dimethyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core structure, which share some structural similarities with 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE.

    Pyrazoloquinoline Derivatives: Compounds that contain both pyrazole and quinoline moieties, similar to the pyrazoloquinazoline structure.

Uniqueness

The uniqueness of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

9-(3-chlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25ClN4O2/c1-15-7-9-18(10-8-15)29-25(33)19-14-28-31-23(16-5-4-6-17(27)11-16)22-20(30-24(19)31)12-26(2,3)13-21(22)32/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

MLKJBJGVXQWEMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=CC=C5)Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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